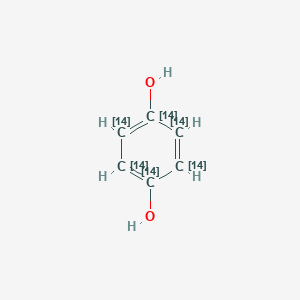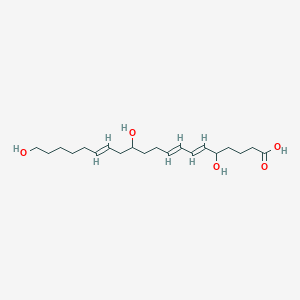
5,12,20-Trihydroxy-6,8,14-eicosatrienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,12,20-Trihydroxy-6,8,14-eicosatrienoic acid, commonly known as 5,12,20-THEA, is a polyunsaturated fatty acid that belongs to the class of eicosanoids. Eicosanoids are signaling molecules that are synthesized from arachidonic acid and play a crucial role in the regulation of various physiological processes in the body. 5,12,20-THEA is a relatively new eicosanoid that has gained attention due to its potential therapeutic applications in various diseases.
作用機序
The exact mechanism of action of 5,12,20-THEA is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is a transcription factor that regulates the expression of genes involved in lipid metabolism and inflammation. 5,12,20-THEA has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
5,12,20-THEA has been shown to have various biochemical and physiological effects in the body. It can modulate the production of various eicosanoids, including prostaglandins and leukotrienes, which are involved in the regulation of inflammation and immune response. Additionally, 5,12,20-THEA can modulate the expression of various genes involved in lipid metabolism, inflammation, and cell proliferation. It has also been reported to have antioxidant properties, as it can scavenge free radicals and reduce oxidative stress in the body.
実験室実験の利点と制限
One of the advantages of studying 5,12,20-THEA in lab experiments is its potential therapeutic applications in various diseases. It can be used as a potential drug candidate for the treatment of cancer, inflammation, and cardiovascular diseases. Additionally, studying 5,12,20-THEA can provide insights into the regulation of eicosanoid metabolism and the modulation of various signaling pathways in the body.
One of the limitations of studying 5,12,20-THEA in lab experiments is its relatively new discovery, which means that there is limited information available on its properties and mechanisms of action. Additionally, the synthesis of 5,12,20-THEA is not well understood, which can make it difficult to obtain sufficient quantities for lab experiments.
将来の方向性
There are several future directions for the study of 5,12,20-THEA. One of the areas of interest is the identification of the enzymes involved in its synthesis and the development of methods for its synthesis in larger quantities. Additionally, further studies are needed to elucidate the mechanisms of action of 5,12,20-THEA and its potential therapeutic applications in various diseases. The development of 5,12,20-THEA-based drugs and the evaluation of their efficacy and safety in clinical trials are also areas of interest for future research. Finally, the identification of biomarkers for the detection and monitoring of 5,12,20-THEA in various diseases can provide insights into its role in disease pathogenesis and progression.
合成法
The synthesis of 5,12,20-THEA involves the conversion of arachidonic acid to 5,12,20-trihydroxy-6,8,14-eicosatrienoic acid by the action of specific enzymes. The exact mechanism of this conversion is not fully understood, but it is believed to involve the oxidation of arachidonic acid by enzymes such as lipoxygenases or cyclooxygenases. Several studies have reported the synthesis of 5,12,20-THEA from arachidonic acid in vitro, and its presence has also been detected in various tissues in vivo.
科学的研究の応用
5,12,20-THEA has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Several studies have reported the anti-inflammatory properties of 5,12,20-THEA, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and chemokines. It has also been reported to have anti-cancer properties, as it can inhibit the proliferation and induce apoptosis in cancer cells. Additionally, 5,12,20-THEA has been shown to have cardioprotective effects, as it can reduce the risk of atherosclerosis and myocardial infarction.
特性
| 102910-23-6 | |
分子式 |
C20H34O5 |
分子量 |
354.5 g/mol |
IUPAC名 |
(6E,8E,14E)-5,12,20-trihydroxyicosa-6,8,14-trienoic acid |
InChI |
InChI=1S/C20H34O5/c21-17-10-6-2-1-3-7-12-18(22)13-8-4-5-9-14-19(23)15-11-16-20(24)25/h3-5,7,9,14,18-19,21-23H,1-2,6,8,10-13,15-17H2,(H,24,25)/b5-4+,7-3+,14-9+ |
InChIキー |
XDXPWMISTPZJGX-UHFFFAOYSA-N |
異性体SMILES |
C(CC/C=C/CC(CC/C=C/C=C/C(CCCC(=O)O)O)O)CCO |
SMILES |
C(CCC=CCC(CCC=CC=CC(CCCC(=O)O)O)O)CCO |
正規SMILES |
C(CCC=CCC(CCC=CC=CC(CCCC(=O)O)O)O)CCO |
同義語 |
5,12,20-TH-6,8,14-EA 5,12,20-trihydroxy-6,8,14-eicosatrienoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


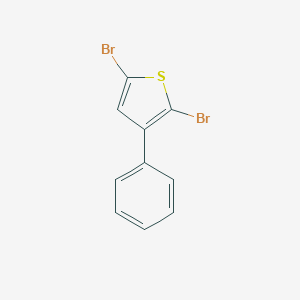
![N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine](/img/structure/B9495.png)
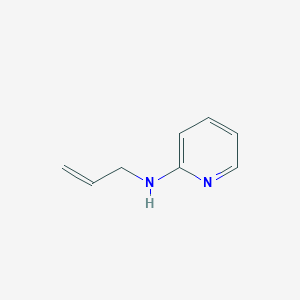
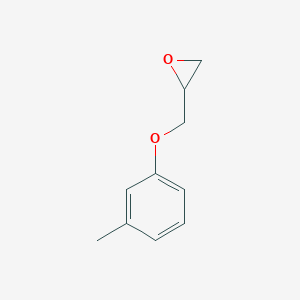
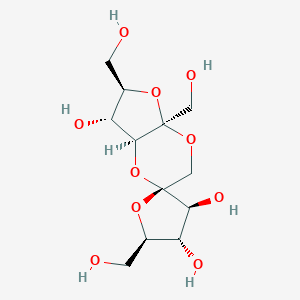
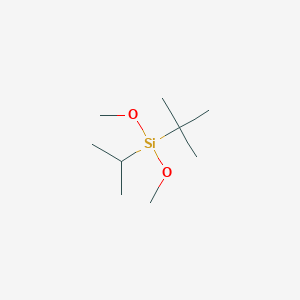
![Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate](/img/structure/B9504.png)
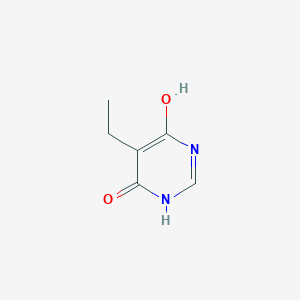
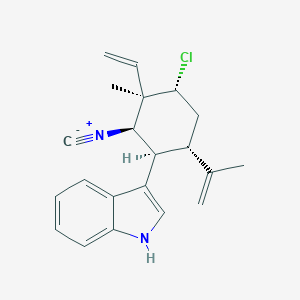
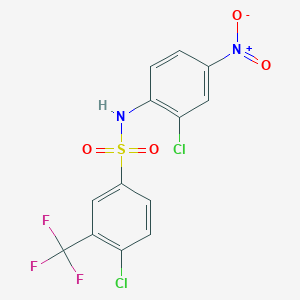
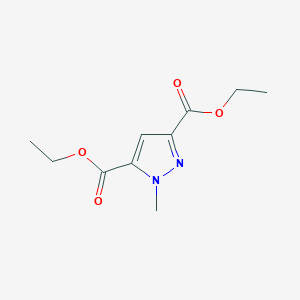
![Ethyl N-[[methyl(nitro)amino]methyl]carbamate](/img/structure/B9515.png)
![3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole](/img/structure/B9517.png)
